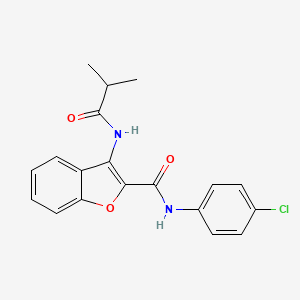

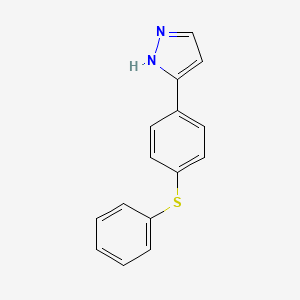

5-(4-phenylsulfanylphenyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenylsulfanylphenyl compounds are a class of organic compounds containing a phenylsulfanyl group attached to a phenyl ring . They are used in various fields, including medicinal chemistry and material science .

Synthesis Analysis

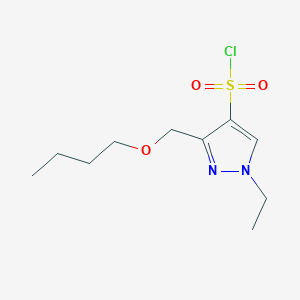

The synthesis of similar compounds often involves multi-step reactions, including condensation, nitration, reduction, and sulfonation . The exact synthesis process for “5-(4-phenylsulfanylphenyl)-1H-pyrazole” would depend on the specific reactions involved.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectroscopy (UV-Vis), and Nuclear Magnetic Resonance (NMR) . The exact structure of “5-(4-phenylsulfanylphenyl)-1H-pyrazole” would need to be determined experimentally.Chemical Reactions Analysis

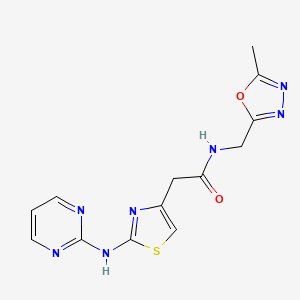

Phenylsulfanylphenyl compounds can undergo various types of chemical reactions, including electrophilic substitution, addition, and oxidation . The specific reactions that “5-(4-phenylsulfanylphenyl)-1H-pyrazole” can undergo would depend on its molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. These properties may include melting point, boiling point, solubility, and reactivity . The specific physical and chemical properties of “5-(4-phenylsulfanylphenyl)-1H-pyrazole” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

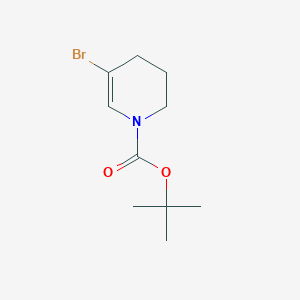

- Application : 5-aryl-2,2’-bipyridines, derived from our compound, can serve as ligands in coordination chemistry. Their extended conjugation system enhances their properties, making them valuable for catalysis, sensing, and material science .

- Application : Our compound can be synthesized using in situ generated aryne intermediates. This approach avoids complex experimental procedures and expensive reagents/catalysts, making it attractive for scalable production .

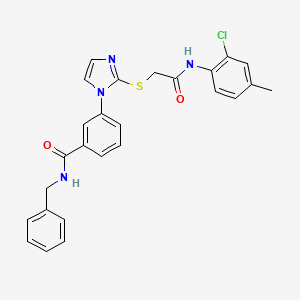

- Application : 4-(Phenylsulfanyl)butan-2-one, a derivative of our compound, has been shown to inhibit tyrosinase activity. It could find applications in cosmetics and pharmaceuticals as a skin-lightening agent .

Transition Metal Complexes and Ligands

Organic Synthesis and Aryne Intermediates

Tyrosinase Inhibition and Antioxidant Activity

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. For example, some phenylsulfanylphenyl compounds have been found to have antimicrobial and anti-inflammatory activities . The specific mechanism of action of “5-(4-phenylsulfanylphenyl)-1H-pyrazole” would need to be determined through biological testing.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(4-phenylsulfanylphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-16-17-15/h1-11H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVWHNZGWKXUAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-phenylsulfanylphenyl)-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2470909.png)

![1-[(4-ethenylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2470918.png)

![N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2470925.png)

![4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470926.png)